molecular formula C7H4BrIN2 B1292451 3-Bromo-5-iodo-1H-indazole CAS No. 885519-16-4

3-Bromo-5-iodo-1H-indazole

Cat. No. B1292451
CAS RN: 885519-16-4
M. Wt: 322.93 g/mol
InChI Key: WAQOXWKMCDTDEP-UHFFFAOYSA-N
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Description

3-Bromo-5-iodo-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring, and the presence of bromine and iodine atoms on this scaffold suggests potential utility in various chemical reactions, particularly in the synthesis of poly-substituted indazoles through cross-coupling reactions .

Synthesis Analysis

The synthesis of halogenated indazoles, such as this compound, typically involves the introduction of halogen atoms at specific positions on the indazole ring. For instance, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole has been reported as part of a divergent synthesis strategy using palladium cross-coupling reactions . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described for related compounds suggest that similar strategies could be employed for its synthesis.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), can also be used to predict the molecular structure and properties of halogenated indazoles .

Chemical Reactions Analysis

Halogenated indazoles are versatile intermediates in organic synthesis. The presence of bromine and iodine allows for further functionalization through various chemical reactions. For instance, the bromination of indazole has been studied, revealing the reactivity of different positions on the indazole ring . Additionally, palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents onto the indazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from studies on similar compounds. For example, the crystal structure, vibrational frequencies, and thermodynamic properties of a bromobenzyl-substituted benzoxazole were investigated using experimental and theoretical methods . These properties are crucial for understanding the reactivity and stability of the compound under different conditions.

Scientific Research Applications

Cross-Coupling Reactions

3-Bromo-5-iodo-1H-indazole is significant in palladium-catalyzed cross-coupling reactions. Research demonstrates its utility in Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of functionalized indoles and indazoles. These compounds have potential as 5-HT receptor ligands, an area of interest in neuropsychopharmacology (Witulski et al., 2005).

Synthesis of Novel Indazole Scaffolds

The chemical serves as a cornerstone in the synthesis of various novel indazole scaffolds. Through palladium cross-coupling reactions, this compound is transformed into potent building blocks for diversified syntheses of indazoles (Cottyn et al., 2007).

Synthesis of IKK2 Inhibitors

In the field of medicinal chemistry, this compound is instrumental in synthesizing IKK2 inhibitors. Efficient and scalable approaches have been developed to synthesize 3,5,7-trisubstituted 1H-indazoles, with applications in treating inflammatory and autoimmune diseases (Lin et al., 2008).

Safety and Hazards

Safety information for 3-Bromo-5-iodo-1H-indazole indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, using only under a chemical fume hood, and not breathing the dust, vapor, mist, or gas .

properties

IUPAC Name

3-bromo-5-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQOXWKMCDTDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646297
Record name 3-Bromo-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-16-4
Record name 3-Bromo-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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